molecular formula C19H15NOS B10844303 4-Methoxy-5-phenyl-6-thia-10b-aza-benzo[e]azulene

4-Methoxy-5-phenyl-6-thia-10b-aza-benzo[e]azulene

Cat. No. B10844303
M. Wt: 305.4 g/mol
InChI Key: AWMKYXNZIQHXIW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5-phenyl-6-thia-10b-aza-benzo[e]azulene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Methoxy-5-phenyl-6-thia-10b-aza-benzo[e]azulene has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-5-phenyl-6-thia-10b-aza-benzo[e]azulene involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound is known to affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Methoxy-5-phenyl-6-thia-10b-aza-benzo[e]azulene include:

    This compound derivatives: These compounds have similar core structures but different functional groups.

    Other benzo[e]azulene derivatives: These compounds share the benzo[e]azulene core but have different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .

properties

Molecular Formula

C19H15NOS

Molecular Weight

305.4 g/mol

IUPAC Name

7-methoxy-6-phenylpyrrolo[2,1-d][1,5]benzothiazepine

InChI

InChI=1S/C19H15NOS/c1-21-18-16-11-7-13-20(16)15-10-5-6-12-17(15)22-19(18)14-8-3-2-4-9-14/h2-13H,1H3

InChI Key

AWMKYXNZIQHXIW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC2=CC=CC=C2N3C1=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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